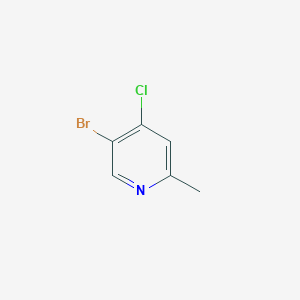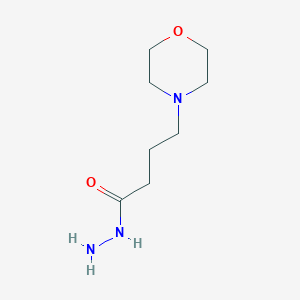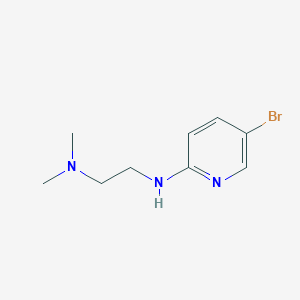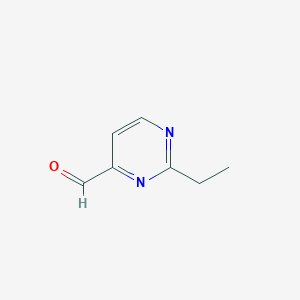
(S)-2-((tert-Butoxycarbonyl)amino)heptanoic acid
Descripción general
Descripción
“(S)-2-((tert-Butoxycarbonyl)amino)heptanoic acid” is a compound that involves the use of the tert-butyloxycarbonyl (Boc) as the Nα-amino protecting group . This can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .
Synthesis Analysis
The synthesis of this compound involves the use of the tert-butyloxycarbonyl (Boc) as the Nα-amino protecting group . The primary challenge of using Boc SPPS is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF), which requires special equipment .Molecular Structure Analysis
The molecular structure of “(S)-2-((tert-Butoxycarbonyl)amino)heptanoic acid” involves the use of the tert-butyloxycarbonyl (Boc) as the Nα-amino protecting group . This structure can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .Chemical Reactions Analysis
The chemical reactions involving “(S)-2-((tert-Butoxycarbonyl)amino)heptanoic acid” include the deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates by using oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 h with yields up to 90% .Aplicaciones Científicas De Investigación
Peptide Synthesis
(S)-2-((tert-Butoxycarbonyl)amino)heptanoic acid: is widely used in the synthesis of peptides. The tert-butoxycarbonyl (Boc) group serves as a protective group for amino acids during peptide synthesis. It prevents unwanted side reactions and is removed once the peptide chain is assembled .
Organic Synthesis
The tert-butoxycarbonyl group is a pivotal moiety in organic synthesis. It is employed as a protective group for amines, allowing for selective reactions to occur at other functional groups without interference from the amine group .
Sustainable Chemistry
The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)heptanoic acid itself can be achieved using sustainable methods. Flow microreactor systems have been developed for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, representing a more sustainable approach in chemical synthesis .
Mecanismo De Acción
Target of Action
It is known that tert-butoxycarbonyl (boc) derivatives of amino acids, such as this compound, are commonly used in synthetic organic chemistry . They are typically used as protecting groups for amines during peptide synthesis .
Mode of Action
The (S)-2-((tert-Butoxycarbonyl)amino)heptanoic acid interacts with its targets by introducing the tert-butoxycarbonyl group into a variety of organic compounds . This is achieved using flow microreactor systems, which have been found to be more efficient, versatile, and sustainable compared to batch processes .
Biochemical Pathways
The introduction of the tert-butoxycarbonyl group into organic compounds can influence various biochemical pathways, particularly those involving amino acids and peptides .
Pharmacokinetics
The properties of the compound, such as its chemical structure and physical properties, would likely influence its pharmacokinetics .
Result of Action
The compound’s role in introducing the tert-butoxycarbonyl group into organic compounds can have significant effects on the structure and function of these compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (S)-2-((tert-Butoxycarbonyl)amino)heptanoic acid. For instance, the conditions of the reactions used to synthesize Boc derivatives of amino acids can significantly influence the yield of the desired product .
Safety and Hazards
Propiedades
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-5-6-7-8-9(10(14)15)13-11(16)17-12(2,3)4/h9H,5-8H2,1-4H3,(H,13,16)(H,14,15)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVQDXDHZJPGIIN-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20654302 | |
| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]heptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20654302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((tert-Butoxycarbonyl)amino)heptanoic acid | |
CAS RN |
71066-01-8 | |
| Record name | Heptanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71066-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]heptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20654302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



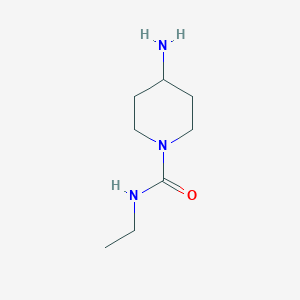
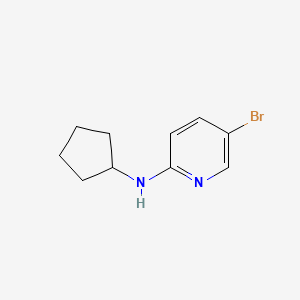


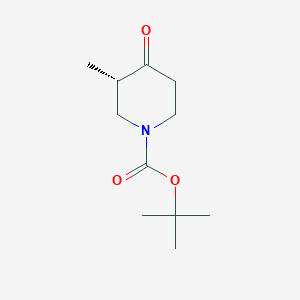
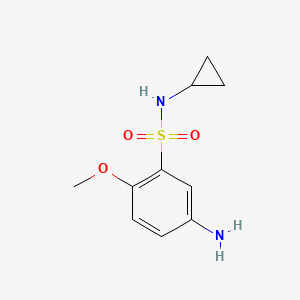
![3-[(2-Amino-1,3-thiazol-5-yl)methyl]benzoic acid](/img/structure/B1372636.png)
![{2-[(5-Bromopyridin-2-yl)amino]ethyl}diethylamine](/img/structure/B1372639.png)
